E7820 (CAS 289483-69-8) is a synthetic sulfonamide derivative with two distinct, experimentally-validated mechanisms of action relevant to cancer research. Initially characterized as an anti-angiogenic agent, it suppresses the expression of integrin α2, a key protein in endothelial cell adhesion and tube formation [REFS-1, REFS-2]. More recently, E7820 was identified as a molecular glue, a class of molecules that induces the degradation of specific proteins. It selectively targets the splicing factor RBM39 for proteasomal degradation by promoting its interaction with the DCAF15 E3 ubiquitin ligase complex, offering a second, mechanistically different anti-tumor activity [REFS-3, REFS-4]. This dual functionality makes it a specific tool for investigating the interplay between angiogenesis, cell adhesion, and RNA splicing dependency in cancer models.
Standard multi-kinase inhibitors, such as sorafenib or lenvatinib, target angiogenesis by directly inhibiting the kinase activity of receptors like VEGFR. E7820, in contrast, modulates angiogenesis upstream by transcriptionally suppressing integrin α2, a fundamentally different biological process [1]. Crucially, these standard inhibitors lack the demonstrated ability of E7820 to function as a molecular glue that degrades the RBM39 splicing factor [2]. This second mechanism is essential for researchers investigating synthetic lethality in cancers with splicing factor mutations or exploring RNA splicing as a therapeutic vulnerability. Therefore, substituting E7820 with a generic kinase inhibitor would result in the complete loss of the RBM39-degradation effect, making experimental results mechanistically non-equivalent and compromising studies designed to exploit this specific pathway.
Unlike multi-kinase inhibitors, E7820 acts as a molecular glue to induce the degradation of the splicing factor RBM39. In a phase II trial with patients having splicing factor-mutant myeloid malignancies, oral administration of E7820 at 100 mg/day resulted in >50% RBM39 degradation in peripheral blood mononuclear cells [1]. In vitro, treatment of leukemia cell lines with 1 µM E7820 for 24 hours achieves >90% degradation of RBM39, demonstrating high potency at the cellular level [1]. Standard anti-angiogenic kinase inhibitors like sorafenib and lenvatinib do not operate via this protein degradation mechanism.
| Evidence Dimension | RBM39 Protein Degradation |
| Target Compound Data | >50% degradation in vivo (patient MNCs); >90% degradation in vitro (1 µM, 24h) |
| Comparator Or Baseline | Standard Kinase Inhibitors (e.g., Sorafenib, Lenvatinib): No reported RBM39 degradation activity. |
| Quantified Difference | Qualitatively unique mechanism absent in common kinase inhibitor substitutes. |
| Conditions | In vivo: 100 mg/day oral dose in patients. In vitro: 1 µM treatment of leukemia cell lines for 24 hours. |
This provides a specific, quantifiable tool for researchers to target RBM39-dependent cancers, a capability that common kinase inhibitors lack.
E7820 demonstrates potent, dose-dependent inhibition of endothelial cell proliferation, a key process in angiogenesis. In serum-free medium, it inhibited HUVEC proliferation induced by VEGF with an IC50 of 0.081 µg/mL and by bFGF with an IC50 of 0.10 µg/mL [1]. This confirms its activity against pathways driven by two distinct, critical angiogenic factors. This efficacy is achieved by suppressing integrin α2 expression, differentiating it from direct kinase inhibitors like Sorafenib (VEGFR2 IC50 ≈ 0.042 µg/mL) [2] by targeting a different control point in the angiogenic process.
| Evidence Dimension | Inhibition of Endothelial Cell Proliferation (IC50) |
| Target Compound Data | 0.081 µg/mL (VEGF-induced); 0.10 µg/mL (bFGF-induced) |
| Comparator Or Baseline | Sorafenib (Direct VEGFR2 Kinase Inhibition): ~0.042 µg/mL (90 nM) |
| Quantified Difference | Comparable in vitro potency to a benchmark kinase inhibitor but via a distinct upstream mechanism (integrin suppression). |
| Conditions | Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay in serum-free medium. |
This provides researchers with a reliable in vitro tool for angiogenesis studies that works through a non-kinase-inhibition mechanism, enabling the investigation of alternative resistance pathways or synergistic combinations.
E7820 shows significant, single-agent anti-tumor activity in clinically relevant in vivo models, supporting its use in preclinical efficacy testing. In a large-scale screen using 42 patient-derived xenograft (PDX) models, oral administration of E7820 at 100 mg/kg resulted in tumor shrinkage in 38.1% of all models [1]. Efficacy was particularly high in specific cancer types, with 58.3% (7 of 12) of bile duct cancer models and 55.6% (5 of 9) of uterine cancer models showing a response. This level of activity at a well-tolerated dose [2] provides a strong basis for its selection in preclinical drug evaluation workflows.
| Evidence Dimension | In Vivo Response Rate (Tumor Shrinkage) |
| Target Compound Data | 38.1% overall (16/42 models); 58.3% in bile duct cancer; 55.6% in uterine cancer |
| Comparator Or Baseline | Untreated control tumors (standard baseline for xenograft studies). |
| Quantified Difference | Demonstrated significant tumor shrinkage vs. baseline growth in a high percentage of clinically-derived models. |
| Conditions | Oral administration at 100 mg/kg in immunodeficient mice bearing patient-derived tumors. |
This evidence justifies procurement for in vivo studies by showing a high probability of observing a biological response in specific, difficult-to-treat cancer models, de-risking expensive and time-consuming animal experiments.
For research focused on cancers with mutations in splicing factor genes (e.g., SF3B1, SRSF2, U2AF1) common in myeloid malignancies like MDS and AML. The specific ability of E7820 to degrade RBM39 allows for direct testing of synthetic lethality hypotheses in these genetic contexts [1].
In studies designed to simultaneously inhibit tumor angiogenesis and attack intrinsic cancer cell vulnerabilities. E7820 allows for the concurrent suppression of integrin α2-mediated endothelial processes and the degradation of RBM39 with a single, well-characterized molecule, simplifying experimental design compared to using a two-compound combination [REFS-1, REFS-2].
As a primary or secondary screening agent in in vivo preclinical studies using patient-derived xenograft (PDX) models of bile duct or uterine cancer. The high response rates observed in these specific indications justify its selection to maximize the potential for identifying a therapeutic effect in these difficult-to-treat cancer models [3].